molecular formula C6H9ClF3N3 B3040530 (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 2138274-07-2

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No. B3040530
CAS RN: 2138274-07-2
M. Wt: 215.60
InChI Key: VVMMOULSYFPDAE-UHFFFAOYSA-N
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Description

“(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 201.58 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6F3N3.ClH/c1-11-3(5(6,7)8)2-4(9)10-11;/h2H,1H3,(H2,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The InChI code can provide more information about its molecular structure .

Scientific Research Applications

Agrochemicals:

The trifluoromethylated pyrazole motif plays a crucial role in the development of agrochemicals. Researchers have explored derivatives of this compound for their pesticidal and herbicidal properties. By modifying the substituents on the pyrazole ring, scientists aim to enhance the efficacy and selectivity of these agrochemicals in pest control and crop protection .

Medicinal Chemistry:

a. Anti-inflammatory Agents:: The trifluoromethyl group in the pyrazole structure can impart desirable pharmacological properties. Researchers investigate derivatives of this compound as potential anti-inflammatory agents. By fine-tuning the substituents, they aim to develop novel drugs that mitigate inflammation-related diseases .

b. Analgesics:: Pyrazole derivatives have been studied for their analgesic properties. The trifluoromethylated version may exhibit improved pain-relieving effects. Researchers explore its potential as a scaffold for designing new analgesic compounds .

Fluorinated Building Blocks:

The trifluoromethyl group is a valuable fluorinated building block in organic synthesis. Researchers use it to introduce fluorine atoms into complex molecules. By incorporating this pyrazole derivative, they can access a range of fluorinated compounds with diverse applications .

Materials Science:

a. Liquid Crystals:: Pyrazole-based compounds have been investigated for their liquid crystalline behavior. The trifluoromethylated pyrazole derivative may contribute to the design of novel liquid crystal materials with tailored properties for display technologies and other applications .

b. Organic Semiconductors:: Researchers explore pyrazole derivatives as potential organic semiconductors. The trifluoromethyl group can influence charge transport properties, making these compounds interesting candidates for electronic devices .

Coordination Chemistry:

The pyrazole ring serves as a versatile ligand in coordination complexes. By incorporating the trifluoromethylated version, researchers can create metal complexes with unique reactivity and catalytic properties .

Fluorine-Containing Pharmaceuticals:

Given the prominence of fluorine in drug design, the trifluoromethylated pyrazole scaffold holds promise. Scientists investigate its potential as a building block for fluorinated pharmaceuticals, aiming to enhance drug stability, bioavailability, and metabolic properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-12-5(6(7,8)9)2-4(3-10)11-12;/h2H,3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMMOULSYFPDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
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(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride
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(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanamine hydrochloride

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